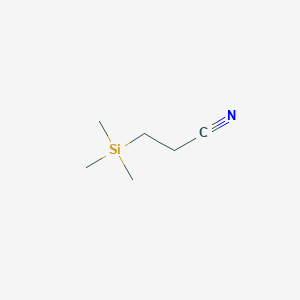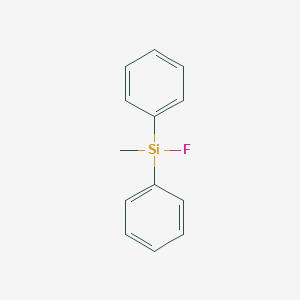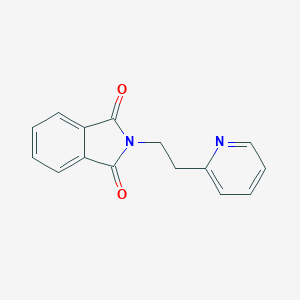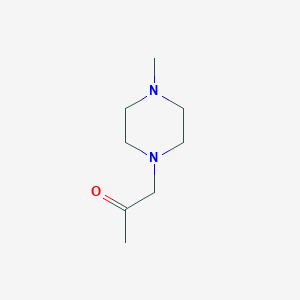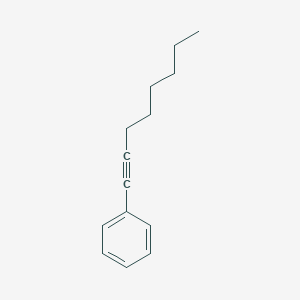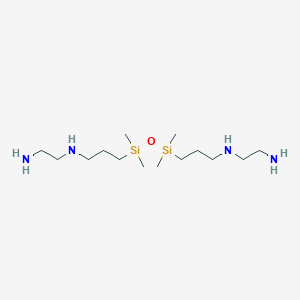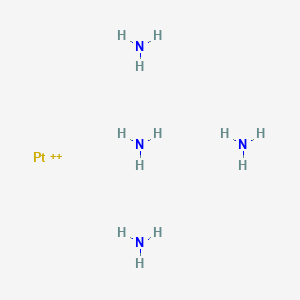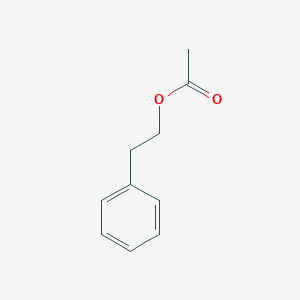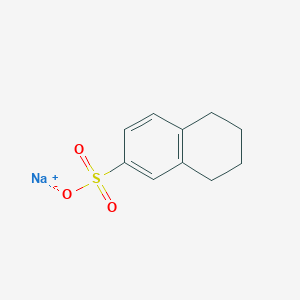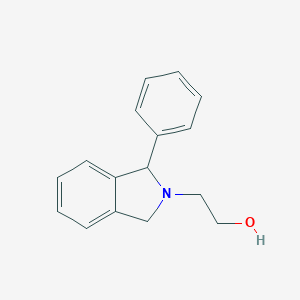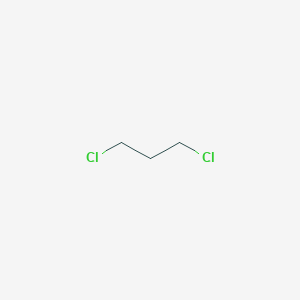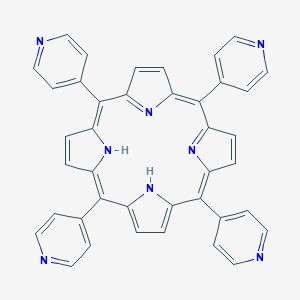
5,10,15,20-四(4-吡啶基)-21H,23H-卟啉
描述
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is a porphyrin derivative characterized by the presence of four pyridyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of macrocyclic compounds known for their extensive applications in various fields due to their unique chemical and physical properties. This particular compound is notable for its ability to form coordination complexes with metals, making it useful in a variety of scientific and industrial applications.
科学研究应用
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Biology: Employed in the study of biological systems, particularly in the investigation of heme proteins and their functions.
Medicine: Utilized in photodynamic therapy for cancer treatment due to its ability to generate singlet oxygen upon light irradiation.
Industry: Applied in the development of sensors and materials with specific electronic and optical properties
作用机制
Target of Action
The primary target of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is the Zinc (Zn) ion . The compound forms a coordination complex with Zinc, where the Zinc ion is axially coordinated to the nitrogen atoms of the pyridyl ligands .
Mode of Action
The compound interacts with its target through a process known as coordination polymerization . In this process, the compound forms a circular hexametric cage structure cross-linked by a Zn–N axial coordination of the pyridyl ligands . This interaction results in the formation of micro-scale coordination polymer particles (CPPs) .
Result of Action
The formation of the coordination complex results in the creation of highly organized three-dimensional organic micro-structures . These structures exhibit stronger luminescence intensity over the individual porphyrin molecules , indicating potential applications in the field of photonics and optical materials.
Action Environment
The action of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine can be influenced by environmental factors such as temperature . For instance, different temperatures during the synthesis process can result in the formation of different shapes of CPPs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine typically involves the condensation of pyrrole with 4-pyridinecarbaldehyde. The reaction is carried out under acidic conditions, often using a solvent such as propionic acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired porphyrin compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable .
化学反应分析
Types of Reactions
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species with different reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while substitution reactions can produce a variety of functionalized porphyrin derivatives .
相似化合物的比较
Similar Compounds
5,10,15,20-Tetra(4-methylpyridyl)-21H,23H-porphine: Similar in structure but with methyl groups instead of hydrogen atoms on the pyridyl rings.
5,10,15,20-Tetra(4-carboxyphenyl)-21H,23H-porphine: Contains carboxyl groups on the phenyl rings, providing different chemical properties and reactivity.
Uniqueness
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is unique due to its ability to form stable coordination complexes with a wide range of metal ions. This property makes it particularly valuable in catalysis and materials science. Additionally, its photophysical properties make it an excellent candidate for applications in photodynamic therapy and sensor development .
属性
IUPAC Name |
5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45,48H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZSHSJERXNJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066121 | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16834-13-2 | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016834132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TPyP?
A1: TPyP has the molecular formula C40H26N8 and a molecular weight of 622.70 g/mol.
Q2: What are the key spectroscopic characteristics of TPyP?
A: TPyP exhibits characteristic absorption bands in the UV-vis region, including a strong Soret band around 420 nm and weaker Q bands between 500-700 nm. [] These bands are sensitive to metalation and aggregation state. []
Q3: How does TPyP interact with surfaces?
A: TPyP readily adsorbs onto various surfaces like gold [, ], silicon [], and ITO [], forming self-assembled monolayers (SAMs) driven by its pyridyl groups. The electrode potential can influence the ordering of TPyP molecules on the surface. [, ]
Q4: Does TPyP form different nanostructures?
A: Yes, TPyP forms a variety of nanostructures depending on the synthetic conditions. These include nanofibers [, , , ], nanospheres [, , , ], nanotubes [, ], nanorods [, , , ], and micro-scale structures like prisms and octahedra. [, ] Surfactant-assisted self-assembly is often used to control the morphology. [, , , , , ]
Q5: How does the central metal ion impact the morphology of TPyP assemblies?
A: The central metal ion plays a crucial role in determining the morphology of TPyP nanoassemblies. For example, in the presence of a surfactant, H2TPyP forms irregular aggregates, ZnTPyP assembles into short nanorods, and TiOTPyP organizes into long nanofibers. []
Q6: Can TPyP act as a photosensitizer?
A: Yes, TPyP and its metal complexes can act as photosensitizers in photodynamic therapy [, , , ] and photocatalytic applications. [, , ] For instance, ZnTPyP nanofibers exhibit enhanced photocatalytic activity compared to nanospheres for the degradation of Rhodamine B under visible light. []
Q7: Does the morphology of TPyP nanostructures influence their photocatalytic performance?
A: Yes, the morphology significantly impacts photocatalytic efficiency. ZnTPyP nanofibers, with their J-aggregate structure, demonstrate superior photocatalytic activity compared to spherical nanostructures due to facilitated electron transfer. []
Q8: Have computational methods been used to study TPyP?
A: Yes, density functional theory (DFT) calculations have been used to investigate the interaction of TPyP with metal atoms like copper, [] analyze charge transport pathways, [] and model excited state electron dynamics. []
Q9: Can computational methods predict the properties of TPyP-based materials?
A: DFT calculations have been used to study the optical limiting properties of TPyP-based metal-organic frameworks, confirming the role of interpenetrated structures in enhancing nonlinear optical performance. []
Q10: What are the potential applications of TPyP in sensing?
A: TPyP and its derivatives have been investigated for use in sensors. For example, a TPyP-modified ITO electrode was developed for the photoelectrochemical detection of nucleotides in water. [] Additionally, a FRET-based sensor utilizing CdTe quantum dots and TPyP was designed for the sensitive detection of organophosphorus pesticides. []
Q11: Can TPyP be used in the construction of metal-organic frameworks (MOFs)?
A: Yes, TPyP is a versatile building block for constructing porous MOFs. These MOFs have shown potential in applications such as photodynamic therapy [] and carbon dioxide capture. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


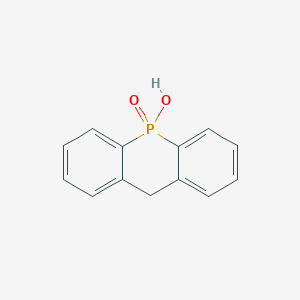

![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)
